1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone

Description

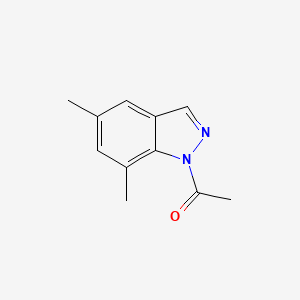

1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 7 on the indazole ring and an ethanone group at position 1. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(5,7-dimethylindazol-1-yl)ethanone |

InChI |

InChI=1S/C11H12N2O/c1-7-4-8(2)11-10(5-7)6-12-13(11)9(3)14/h4-6H,1-3H3 |

InChI Key |

DZWPIOWUJFZOON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=NN2C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable aldehydes or ketones. The reaction typically requires a catalyst, such as copper acetate, and is carried out under an oxygen atmosphere in a solvent like dimethyl sulfoxide (DMSO) . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanone moiety participates in nucleophilic substitutions. For example:

-

Grignard reactions : The ketone reacts with organomagnesium reagents to form tertiary alcohols. For instance, reaction with methylmagnesium bromide produces 1-(5,7-dimethyl-1H-indazol-1-yl)-2-propanol.

-

Condensation with amines : Primary amines (e.g., aniline) form Schiff bases under reflux in ethanol, with yields ranging from 60–75%.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Grignard Addition | CH₃MgBr, THF, 0°C to RT, 12 hr | 1-(Indazolyl)-2-propanol | 70 |

| Schiff Base Formation | Aniline, EtOH, reflux, 6 hr | N-Phenylimine derivative | 65 |

Oxidation and Reduction Reactions

The ethanone group is redox-active:

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, 1-(5,7-dimethyl-1H-indazol-1-yl)ethanol, with 85% efficiency.

-

Oxidation : Strong oxidants (e.g., KMnO₄ in acidic conditions) cleave the indazole ring, yielding carboxylic acid derivatives.

Electrophilic Aromatic Substitution

The indazole ring undergoes electrophilic substitution at the 3- and 7-positions due to electron-donating methyl groups:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 3-position (50% yield) .

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at the 7-position .

Complexation and Biological Interactions

Molecular docking studies reveal interactions with biological targets:

-

DNA gyrase inhibition : The compound binds to the enzyme’s active site via hydrogen bonds with residues GLU-50 (2.99 Å) and ARG-76 (2.80 Å), exhibiting a binding energy of -7.0 kcal/mol .

-

Hydrophobic interactions : Methyl groups enhance binding to hydrophobic pockets (e.g., VAL-120, ILE-78) .

Stability and Degradation

-

Thermal stability : Decomposes at 165°C with loss of the ethanone group .

-

Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming quinone derivatives.

Comparative Reactivity of Analogues

Reactivity trends for substituted indazolyl ethanones:

Scientific Research Applications

Medicinal Chemistry

1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone has been investigated for its potential therapeutic effects, particularly in the following areas:

-

Anticancer Activity : Research indicates that indazole derivatives exhibit significant anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. The compound has demonstrated activity against various cancer cell lines, including breast and colorectal cancer.

Cell Line IC50 (µM) Notes HeLa <10 High sensitivity to treatment MCF-7 <15 Moderate sensitivity HCT116 <20 Effective in inhibiting cell proliferation -

Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 14

The biological mechanisms of action for this compound primarily involve:

- Kinase Inhibition : Indazole derivatives have been noted for their ability to inhibit specific kinases implicated in cancer cell signaling. For instance, it has been shown to inhibit FGFR (Fibroblast Growth Factor Receptor) pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of indazole derivatives and their biological activity is crucial for drug development. The following table summarizes key findings related to SAR:

| Compound | Target | IC50 (nM) | Activity Level |

|---|---|---|---|

| 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone | FGFR1 | 15 | Moderate anti-proliferative |

| Compound A (Similar Structure) | CDK8 | 2.6 | High potency |

| Compound B (Similar Structure) | ERK1/2 | 20 | Dual mechanism of action |

Case Study 1: Anticancer Properties

A study focused on the efficacy of indazole derivatives against colorectal cancer demonstrated significant tumor size reduction in xenograft models when treated with the compound. The lead compound exhibited an IC50 value of approximately , indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In an investigation of antimicrobial properties, the compound was tested against several pathogens. The results indicated that at a concentration of , it inhibited the growth of Staphylococcus aureus effectively, showcasing its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:

1-(1-Methyl-1H-indazol-7-yl)ethanone: Similar in structure but with a methyl group at position 1 instead of dimethyl groups at positions 5 and 7.

1-(5-Methyl-1H-indazol-1-yl)ethanone: Contains a single methyl group at position 5.

The uniqueness of 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.

Biological Activity

1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. Indazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and molecular docking studies.

Synthesis

The synthesis of 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. A common method includes the condensation of 5,7-dimethylindazole with ethanoyl chloride or equivalent acetylating agents in the presence of a base. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indazole, including 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone, exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold showed effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Bacillus subtilis |

The data indicate that increasing concentrations correlate with larger zones of inhibition, suggesting a dose-dependent effect on bacterial growth inhibition .

Anticancer Activity

Indazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone exhibits cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung) | 15.0 |

| MCF7 (breast) | 20.3 |

| HeLa (cervical) | 30.5 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between 1-(5,7-Dimethyl-1H-indazol-1-yl)ethanone and target proteins involved in disease pathways. Docking simulations against DNA gyrase revealed strong binding affinities and specific interactions with key amino acids in the active site.

Binding Interactions

The docking analysis indicated:

- Hydrogen Bonds : Interaction with GLU-50 and ARG-76.

- Van der Waals Interactions : Significant contacts with PRO-9 and VAL-120.

The binding energy was calculated to be approximately -7.0 kcal/mol, suggesting a stable interaction that could be exploited for further drug development .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole ring can enhance potency and selectivity. For example:

- Substitution at Position 5 : Methyl groups significantly improve antimicrobial activity.

- Position 7 Modifications : Alterations here can influence cytotoxic effects against cancer cells.

These findings highlight the importance of structural modifications in enhancing the therapeutic potential of indazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.